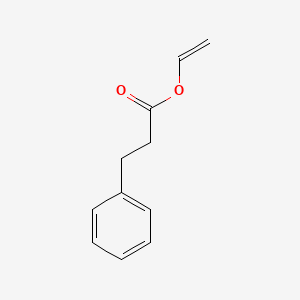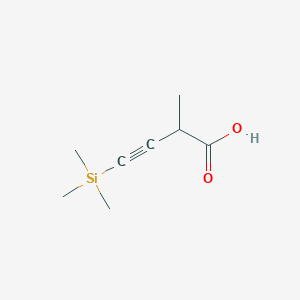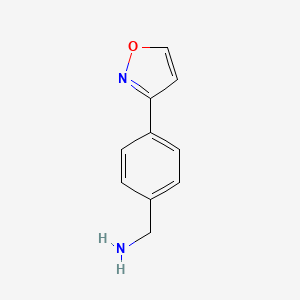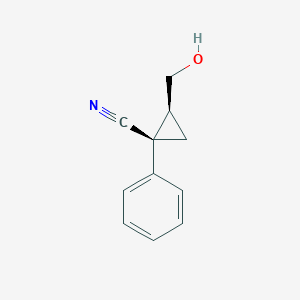
(s)-2,6-Dimethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,6-Dimethylchroman-4-one is a chiral compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,6-Dimethylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the chromanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques is essential to obtain the desired (S)-enantiomer with high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2,6-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
(S)-2,6-Dimethylchroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and inducing apoptosis in cancer cells. The exact molecular targets may include enzymes involved in oxidative stress response and signaling pathways related to cell survival and proliferation.
Comparación Con Compuestos Similares
- 2,6-Dimethylchroman-4-one (racemic mixture)
- 2,6-Dimethylchromanol
- 2,6-Dimethylquinone
Comparison: (S)-2,6-Dimethylchroman-4-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher potency and selectivity in its biological effects, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
185224-25-3 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
KMJGVNLHBBEOQD-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1CC(=O)C2=C(O1)C=CC(=C2)C |
SMILES canónico |
CC1CC(=O)C2=C(O1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)


![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)




![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)



